3-(α-Methylbenzyl) Saligenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

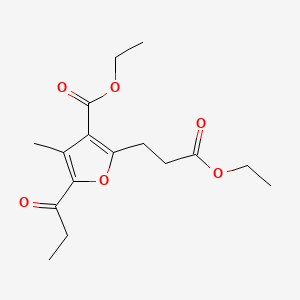

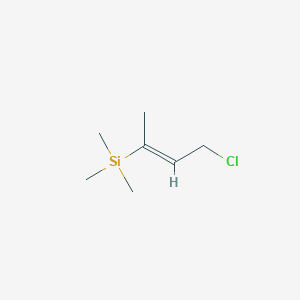

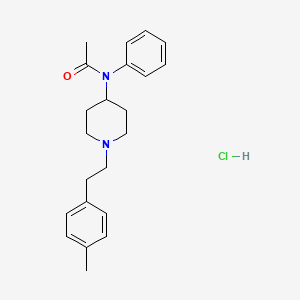

3-(α-Methylbenzyl) Saligenin is a derivative of Saligenin, a phenolic component of a part of a salix bark extract which maintains a minor anti-depressant effect . It is a phenolic analog with potential for anti-melanomic effect . The molecular weight is 228.29 and the molecular formula is C15H16O2 .

Synthesis Analysis

The synthesis of structural isomers of saligenin-based β2-agonists, which can be obtained from the same starting material as the corresponding β2-agonists, has been reported . The structure of prepared isomers holds the β-aryl-β-aminoethanol moiety, in contrast to the α-aryl-β-aminoethanol moiety found in salmeterol and albuterol .Molecular Structure Analysis

The structure of 3-(α-Methylbenzyl) Saligenin is determined by 1D and various 2D NMR measurements . The structure of prepared isomers holds the β-aryl-β-aminoethanol moiety, in contrast to the α-aryl-β-aminoethanol moiety found in salmeterol and albuterol .Chemical Reactions Analysis

The reaction of β-halohydrin and amines responsible for the formation of β-aryl-β-amino alcohol has been investigated . The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .Physical And Chemical Properties Analysis

3-(α-Methylbenzyl) Saligenin has a molecular weight of 228.29 and a molecular formula of C15H16O2 . It has a topological polar surface area of 40.5Ų .Mechanism of Action

Future Directions

Future research could focus on further understanding the synthesis, molecular structure, and potential applications of 3-(α-Methylbenzyl) Saligenin. For instance, the preparation of structural isomers of salmeterol and albuterol, which can be obtained from the same starting material as the corresponding β2-agonists, has been reported . Further exploration in this area could yield interesting results.

properties

CAS RN |

94001-67-9 |

|---|---|

Product Name |

3-(α-Methylbenzyl) Saligenin |

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.291 |

IUPAC Name |

2-(hydroxymethyl)-6-(1-phenylethyl)phenol |

InChI |

InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |

InChI Key |

BMLHCADWCYMYDL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |

synonyms |

2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)